1,3-Dinitropyrene

Description

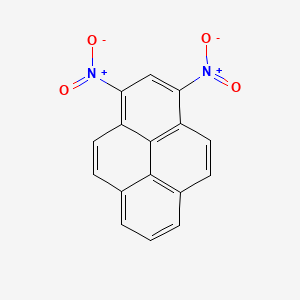

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dinitropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O4/c19-17(20)13-8-14(18(21)22)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNUVDBUEAQUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074975 | |

| Record name | 1,3-Dinitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75321-20-9 | |

| Record name | 1,3-Dinitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75321-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dinitropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075321209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dinitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dinitropyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DINITROPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D09D9L0924 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-Dinitropyrene: A Technical Guide to its Sources, Environmental Fate, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinitropyrene (1,3-DNP) is a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant toxicological concern.[1] It is not produced commercially and its presence in the environment is a result of incomplete combustion processes.[2] This technical guide provides a comprehensive overview of the sources, environmental occurrence, and analytical methodologies for this compound, aimed at supporting research and development in environmental science and drug development.

Formation of this compound

This compound is formed from the nitration of pyrene, a common polycyclic aromatic hydrocarbon (PAH). The process typically involves a two-step nitration. First, pyrene is nitrated to form 1-nitropyrene.[2] Subsequent nitration of 1-nitropyrene can then lead to the formation of dinitropyrene isomers, including this compound, 1,6-dinitropyrene, and 1,8-dinitropyrene.[2] This process occurs during the combustion of fossil fuels and other organic materials where the necessary precursors and nitrating agents are present at high temperatures.

Sources and Environmental Occurrence of this compound

The primary sources of this compound are combustion-related. It has been detected in various environmental matrices, with concentrations varying depending on the proximity to emission sources.

Combustion Sources

Diesel and Gasoline Engine Exhaust: Diesel and gasoline engine exhaust are major contributors to environmental this compound.[2] The concentration of this compound in diesel exhaust particulate matter (DEP) can vary significantly depending on the engine type, operating conditions, and fuel composition.

Other Combustion Sources: Other sources include emissions from kerosene heaters and gas burners.[1][2]

Environmental Compartments

Urban Air: As a consequence of vehicular emissions, this compound is detected in urban air, primarily associated with particulate matter.[2] Concentrations are generally higher in urban areas with heavy traffic compared to rural locations.

Soil and Sediment: Through atmospheric deposition, this compound can contaminate soil and sediment.[3][4] Limited data is available on its persistence and fate in these compartments. The stability of dinitropyrenes in soil and water can be influenced by microbial activity.[5]

Quantitative Data on this compound Occurrence

The following tables summarize the reported concentrations of this compound in various sources and environmental media.

Table 1: Concentration of this compound in Emission Sources

| Source | Concentration Range | Reference |

| Diesel Exhaust Particulate Matter | 64 - 67 pg/mg | [2] |

| Gasoline Engine Exhaust | 64 - 67 pg/mg | [2] |

| Kerosene Heater Particulate Extract | 0.53 ± 0.59 pg/mg | [2] |

| Gas Burner Particulate Extract | 0.6 pg/mg | [2] |

Table 2: Concentration of this compound in Environmental Samples

| Matrix | Concentration Range | Location | Reference |

| Urban Air | Up to 4.7 pg/m³ | Tokyo, Japan | [2] |

| Urban Air Particulate Matter | Up to 56.2 pg/mg | Tokyo, Japan | [2] |

| Urban Air (Suburban) | 0.01 - 0.1 pg/m³ | Kanazawa, Japan | [2] |

| Surface Soil | 12 - 3270 pg/g | Japanese metropolitan areas | [3] |

Experimental Protocols for the Analysis of this compound

The analysis of this compound in environmental samples is challenging due to its low concentrations and the complexity of the sample matrices. The general workflow involves sample collection, extraction, cleanup, and instrumental analysis.

Detailed Methodologies

1. Sample Collection:

-

Air Samples: High-volume air samplers are typically used to collect particulate matter on quartz fiber filters.[6]

-

Soil and Sediment Samples: Grab samples are collected from the desired location and stored in appropriate containers to prevent contamination.

2. Extraction of this compound:

-

Objective: To isolate the target analyte from the sample matrix.

-

Method 1: Soxhlet Extraction

-

Place the air filter or a known amount of soil/sediment into a Soxhlet extraction thimble.

-

Add a suitable solvent, such as a mixture of n-hexane, acetone, and dichloromethane, to the extraction flask.[6]

-

Extract for a defined period (e.g., 18-24 hours).

-

Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

-

-

Method 2: Sonication-Assisted Extraction

-

Place the sample in a flask with a suitable solvent.

-

Sonicate the sample in an ultrasonic bath for a specified time (e.g., 30 minutes).

-

Repeat the sonication process with fresh solvent.

-

Combine the extracts and concentrate.

-

3. Cleanup and Fractionation:

-

Objective: To remove interfering compounds from the extract.

-

Method: Silica Gel Column Chromatography [6]

-

Prepare a slurry of activated silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Apply the concentrated extract to the top of the column.

-

Elute the column with a series of solvents of increasing polarity.

-

Collect the fraction containing the dinitropyrenes based on prior calibration with standards.

-

Concentrate the collected fraction.

-

4. Instrumental Analysis and Quantification:

-

Objective: To separate, identify, and quantify this compound.

-

Method 1: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) [7][8]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity, monitoring the specific precursor-to-product ion transitions for this compound.

-

-

Quantification: An internal standard (e.g., a deuterated analog of this compound) is used for accurate quantification. A calibration curve is generated using a series of standard solutions of known concentrations.

-

-

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Chromatographic Separation:

-

Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

-

Mass Spectrometric Detection:

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity by monitoring the characteristic ions of this compound.

-

-

Quantification: Similar to HPLC-MS/MS, an internal standard and a calibration curve are used for quantification.

-

Conclusion

This technical guide has provided a detailed overview of the sources, environmental occurrence, and analytical methodologies for this compound. The provided data and protocols are intended to be a valuable resource for researchers and professionals working in fields where the detection and quantification of this potent mutagen are critical. Further research is needed to better understand the environmental fate and transport of this compound, particularly in soil and water systems, and to develop more standardized and sensitive analytical methods for its routine monitoring.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stability of 1-nitropyrene and 1,6-dinitropyrene in environmental water samples and soil suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aaqr.org [aaqr.org]

- 7. Evaluation of 1-Nitropyrene as a Surrogate Measure for Diesel Exhaust - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of 1-Nitropyrene as a Surrogate Measure for Diesel Exhaust - PubMed [pubmed.ncbi.nlm.nih.gov]

1,3-Dinitropyrene in Diesel Exhaust Particles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-dinitropyrene (1,3-DNP), a highly mutagenic and carcinogenic nitro-polycyclic aromatic hydrocarbon found in diesel exhaust particles. This document synthesizes key data on its concentration, outlines the experimental protocols for its analysis, and illustrates its metabolic activation pathways.

Quantitative Data Summary

This compound is formed during the combustion process in diesel and gasoline engines through the nitration of pyrene, first to 1-nitropyrene and then further to various dinitropyrenes.[1][2] Its concentration in diesel exhaust particulate matter (DEP) can vary significantly depending on engine type, operating conditions, and fuel composition. The following tables summarize the reported concentrations of 1,3-DNP in various matrices.

| Matrix | Concentration Range | Notes | Reference |

| Diesel Engine Exhaust Particles | Up to 1600 pg/mg | A variety of tests on diesel engine emissions were performed in the 1980s. | [1] |

| Diesel Engine Exhaust Particles | 64-67 pg/mg | From idling diesel engines. | [1] |

| Gasoline Engine Exhaust Particles | 64-67 pg/mg | From idling gasoline engines. | [1] |

| Airborne Particulate Matter (Ambient Air) | 0.1–10 ng/g | [1] | |

| Airborne Particulate Matter (Tokyo, Japan) | Up to 56.2 pg/mg | [1] | |

| Air (Tokyo, Japan) | Up to 4.7 pg/m³ | [1] | |

| Emissions from Kerosene Heaters | 0.53 ± 0.59 pg/mg | In the particulate extract. | [1] |

| Emissions from Gas Burners | 0.6 pg/mg | In the particulate extract. | [1] |

Relative Abundance of this compound

| Comparison | Ratio/Percentage | Notes | Reference |

| Relative to 1-Nitropyrene in Diesel Exhaust | 0.1–10% | [1] | |

| Relative to 1-Nitropyrene in Gasoline Exhaust | 0.1–10% | [1] | |

| Relative to 1-Nitropyrene in Airborne Particulate Matter | ~1% | [1] | |

| Ratio to 1-Nitropyrene in Idling Diesel Engine Exhaust | 0.5% | [1] | |

| Ratio to 1-Nitropyrene in Idling Gasoline Engine Exhaust | 14% | [1] |

Experimental Protocols

The analysis of this compound in diesel exhaust particles involves several key steps, from sample collection and extraction to sophisticated analytical detection.

Sample Collection and Preparation

-

Particulate Matter Collection: Diesel exhaust particulate matter is typically collected on filters, such as Teflon-impregnated glass fiber filters.[3]

-

Extraction: The collected particulate matter is extracted with a suitable organic solvent. Dichloromethane is a commonly used solvent for extracting nitroarenes from particulate matter.[4] The resulting solution is often referred to as a diesel particle extract (DPE).[5]

Chromatographic Separation and Quantification

A common analytical approach involves high-performance liquid chromatography (HPLC) for separation, often coupled with a sensitive detection method.

-

Pre-fractionation: The crude extract can be pre-fractionated using silica HPLC to isolate the nitro-PAH fraction.[3]

-

Analytical Separation: An analytical HPLC system equipped with specialized columns (e.g., NPpak-P for pretreatment and NPpak for separation) is used for the separation of 1,3-DNP from other components in the extract.[6] Gradient elution with solvents like methanol and water is often employed.[6]

-

Detection:

-

UV and Fluorescence Detection: HPLC systems can be equipped with UV and fluorescence detectors for the identification and quantification of nitroarenes.[6] An on-line reduction system can be used to enhance the fluorescence signal, providing higher selectivity and sensitivity, with detection limits for nitropyrenes reported to be less than 1 pg.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For highly sensitive and specific detection, gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or negative ion chemical ionization-mass spectrometry (GC-NICI-MS) can be utilized.[4][7]

-

Electron Capture Gas Chromatography: This technique has been used for the analysis of dinitropyrene isomers, with on-column injection improving recovery rates.[3]

-

Mutagenicity and Metabolic Activation

This compound is a potent mutagen, and its genotoxicity is a result of its metabolic activation to reactive intermediates that can bind to DNA, forming adducts.[8][9]

Mutagenicity Assays

The mutagenic potential of 1,3-DNP has been demonstrated in various in vitro and in vivo assays:

-

Bacterial Assays: 1,3-DNP is a potent mutagen in bacterial systems like Salmonella typhimurium strain TA98.[1] The dinitropyrenes are among the most potent mutagens ever tested in the Salmonella typhimurium reversion assay.[3]

-

Mammalian Cell Assays: Genotoxicity has also been observed in mammalian cell lines, including the induction of chromosomal aberrations in Chinese hamster lung cells and micronuclei in various rat, mouse, hamster, and human cell lines.[9]

Metabolic Activation Pathway

The metabolic activation of dinitropyrenes is a multi-step process involving nitroreduction.

-

Nitroreduction: The process is initiated by the reduction of one of the nitro groups to a nitroso intermediate, followed by further reduction to a reactive N-hydroxy arylamine intermediate.[8] This reduction can be catalyzed by various cytosolic and microsomal nitroreductases, such as xanthine oxidase and aldo-keto reductases (AKR1C1-AKR1C3).[8][10][11]

-

Esterification: In some biological systems, particularly in bacteria and certain mammalian cells, the N-hydroxy arylamine intermediate can undergo further activation through O-acetylation by N-acetyltransferases (NATs), forming a highly reactive N-acetoxy arylamine.[8]

-

DNA Adduct Formation: The ultimate carcinogenic electrophiles, such as the N-hydroxy arylamine or N-acetoxy arylamine, can then react with DNA, primarily with guanine bases, to form DNA adducts.[8] These adducts can lead to mutations and initiate the process of carcinogenesis.

Visualizations

Experimental Workflow for 1,3-DNP Analysis

References

- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 1,8-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. 4-NITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Diesel Exhaust | Page 6 | Health Effects Institute [healtheffects.org]

- 6. jascoinc.com [jascoinc.com]

- 7. 1-Nitropyrene as a marker for the mutagenicity of diesel exhaust-derived particulate matter in workplace atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. The Metabolic Activation and DNA Adducts of Dinitropyrenes | Health Effects Institute [healtheffects.org]

- 11. pure.psu.edu [pure.psu.edu]

In-Depth Toxicological Profile of 1,3-Dinitropyrene: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 1,3-Dinitropyrene (1,3-DNP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and health concern.[1] Found in diesel exhaust and other combustion products, 1,3-DNP is a potent mutagen and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). This document delves into the compound's toxicokinetics, mechanisms of toxicity, and provides a detailed summary of its genotoxic, carcinogenic, and cytotoxic effects, supported by quantitative data and experimental methodologies.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₆H₈N₂O₄ | PubChem |

| Molar Mass | 292.25 g/mol | PubChem |

| Appearance | Light-brown needles | IARC, 1989[1] |

| Melting Point | 274-276 °C | IARC, 1989[1] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) | Ohgaki et al., 1984[2] |

Toxicokinetics and Metabolism

The primary metabolic activation pathway for this compound is through the reduction of one of its nitro groups to form a reactive N-hydroxyarylamine intermediate. This reduction is catalyzed by nitroreductase enzymes. The resulting N-hydroxyarylamine can then be further activated, for example, through O-acetylation by N-acetyltransferases, to form a highly reactive species that can covalently bind to DNA, forming DNA adducts. This process is a key initiating event in its mutagenic and carcinogenic activity.

Mechanisms of Toxicity

The toxicity of this compound is multifaceted, involving genotoxic and non-genotoxic mechanisms.

Genotoxicity and DNA Adduct Formation

The primary mechanism of 1,3-DNP's carcinogenicity is its ability to cause genetic damage. Following metabolic activation, the reactive intermediates of 1,3-DNP bind to DNA, forming adducts that can lead to mutations if not repaired. While 1,3-DNP is a potent mutagen in bacterial systems, its genotoxicity in mammalian cells is less pronounced compared to its isomer, 1,8-Dinitropyrene.[3] Studies have shown that 1,3-DNP can induce chromosomal aberrations and micronuclei in certain mammalian cell lines.[4]

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

In addition to direct DNA damage, 1,3-DNP has been shown to induce cellular stress, particularly within the endoplasmic reticulum (ER). The accumulation of unfolded or misfolded proteins in the ER triggers a signaling cascade known as the Unfolded Protein Response (UPR). While initially a pro-survival response, prolonged or overwhelming ER stress can lead to apoptosis (programmed cell death). In the case of 1,3-DNP, the induction of ER stress and the UPR is a significant contributor to its cytotoxic effects, particularly in liver cells.[3]

Toxicological Effects

Mutagenicity in Salmonella typhimurium

1,3-DNP is a potent mutagen in the Ames test, particularly in strains that detect frameshift mutations, such as TA98. Its mutagenic activity is generally observed without the need for metabolic activation by an external source (e.g., S9 mix), indicating that the bacteria themselves possess the necessary nitroreductases.

| Strain | Metabolic Activation | Mutagenic Potency (revertants/nmol) | Reference |

| S. typhimurium TA98 | -S9 | ~435 | Busby et al., 1994[5] |

| S. typhimurium TA100 | -S9 | ~290 | Winston et al., 1992[6] |

| S. typhimurium TA98 | +S9 | Reduced activity | Winston et al., 1992[6] |

| S. typhimurium TA100 | +S9 | Enhanced activity | Winston et al., 1992[6] |

In Vitro Genotoxicity and Cytotoxicity

Studies in mammalian cell lines have demonstrated the genotoxic and cytotoxic potential of 1,3-DNP.

| Cell Line | Assay | Endpoint | Concentration Range | Result | Reference |

| Chinese Hamster V79 | Micronucleus Assay | Micronuclei Frequency | Not specified | Substantial increase | Roscher and Wiebel, 1992[4] |

| Human Bronchial Epithelial BEAS-2B | Cytotoxicity (Hoechst/PI) | Cell Viability | 3-30 µM | No significant cytotoxicity | Holme et al., 2014[3] |

| Mouse Hepatoma Hepa1c1c7 | Cytotoxicity (Hoechst/PI) | Cell Viability | 3-30 µM | Concentration-dependent increase in cell death | Holme et al., 2014[3] |

| Mouse Hepatoma Hepa1c1c7 | Comet Assay | DNA Damage | 1-30 µM | DNA damage observed | Holme et al., 2014[3] |

Carcinogenicity in Animal Models

Animal studies have provided evidence for the carcinogenicity of 1,3-DNP, leading to its classification as a possible human carcinogen.

| Species/Strain | Route of Administration | Dosing Regimen | Observation Period | Tumor Type | Incidence | Reference |

| Male F344/DuCrj Rats | Subcutaneous injection | 0.2 mg/animal, twice a week for 10 weeks | Up to 320 days | Sarcomas at injection site | 10/10 | Ohgaki et al., 1984[2] |

| Weanling female CD rats | Oral gavage | 10 µmol/kg bw, three times a week for 4 weeks | 78 weeks | Leukemia, Mammary tumors | Not specified | Imaida et al., 1991[1] |

| BALB/c Mice | Subcutaneous injection | 0.05 mg/animal, once a week for 20 weeks | 60 weeks | No tumors at injection site | 0/15 | Otofuji et al., 1987[7] |

Experimental Protocols

Ames Test (Salmonella typhimurium Mutagenicity Assay)

The mutagenicity of 1,3-DNP is commonly assessed using the Salmonella typhimurium reverse mutation assay (Ames test).

-

Strains: S. typhimurium strains TA98 and TA100 are typically used.

-

Preparation of Test Compound: 1,3-DNP is dissolved in a suitable solvent, such as DMSO.

-

Metabolic Activation: The assay is performed with and without the addition of a metabolic activation system (S9 fraction from induced rat liver).

-

Assay Procedure:

-

A mixture of the bacterial culture, the test compound at various concentrations, and (if required) the S9 mix is prepared.

-

This mixture is pre-incubated and then mixed with molten top agar.

-

The agar mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (his+) is counted for each plate. A positive response is defined as a dose-related increase in the number of revertants compared to the solvent control.

In Vitro Micronucleus Assay

This assay is used to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of a test compound.

-

Cell Culture: A suitable mammalian cell line, such as Chinese Hamster V79 cells, is cultured to a desired confluency.

-

Treatment: Cells are exposed to various concentrations of 1,3-DNP, along with positive and negative controls, for a defined period (e.g., 3-24 hours). The treatment is performed in the presence and absence of an S9 metabolic activation system.

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.

-

Harvesting and Staining: After an appropriate incubation time, cells are harvested, treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells (e.g., 1000-2000 cells) per concentration.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Cell Viability Assay (Hoechst 33342 and Propidium Iodide Staining)

This dual-staining method allows for the differentiation between viable, apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Cells (e.g., Hepa1c1c7 or BEAS-2B) are seeded in appropriate culture vessels and treated with various concentrations of 1,3-DNP for a specified duration (e.g., 24-72 hours).

-

Staining:

-

Cells are incubated with Hoechst 33342, a membrane-permeable dye that stains the nuclei of all cells blue. Apoptotic cells with condensed chromatin will show brighter blue fluorescence.

-

Propidium Iodide (PI), a membrane-impermeable dye, is then added. PI can only enter cells with compromised membranes (necrotic or late apoptotic cells) and stains their nuclei red.

-

-

Visualization and Quantification: Stained cells are visualized using a fluorescence microscope. The number of viable (dim blue), apoptotic (bright blue), and necrotic (red) cells are counted in multiple fields to determine the percentage of each population. Alternatively, the stained cells can be analyzed by flow cytometry for a more quantitative assessment.

Animal Carcinogenicity Studies

These long-term studies are designed to assess the tumor-inducing potential of a chemical.

-

Animal Model: A suitable rodent species and strain (e.g., F344 rats or BALB/c mice) is selected.

-

Administration of Test Compound: 1,3-DNP, dissolved in a vehicle like DMSO, is administered to the animals via a specific route (e.g., subcutaneous injection, oral gavage). The dosing regimen (dose, frequency, and duration) is predetermined.

-

Observation: Animals are observed for a significant portion of their lifespan (e.g., 60-78 weeks) for clinical signs of toxicity and tumor development. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, or when animals become moribund, a complete necropsy is performed. All organs and tissues are examined for gross lesions, and tissues are collected for histopathological evaluation.

-

Data Analysis: The incidence and types of tumors in the treated groups are compared to the control group to determine the carcinogenic potential of the test compound.

Conclusion

This compound is a genotoxic and carcinogenic compound with a well-defined mechanism of metabolic activation leading to DNA damage. Its toxicity is further mediated by the induction of ER stress and the UPR pathway, contributing to its cytotoxic effects. While a potent mutagen in bacterial systems, its genotoxicity in mammalian systems is comparatively lower than some of its isomers. Animal studies have confirmed its carcinogenicity, particularly upon subcutaneous and oral administration in rats. This technical guide provides a foundational understanding of the toxicological profile of 1,3-DNP, offering valuable information for researchers and professionals involved in toxicology, drug development, and environmental health risk assessment. Further research is warranted to fully elucidate the complex signaling pathways involved in its toxicity and to better understand its potential risks to human health.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. Induction of sarcomas in rats by subcutaneous injection of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms linked to differences in the mutagenic potential of this compound and 1,8-dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genotoxicity of 1,3- and 1,6-dinitropyrene: induction of micronuclei in a panel of mammalian test cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutagenicity of mono- and dinitropyrenes in the Salmonella typhimurium TM677 forward mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of the mutagenicity of three dinitropyrene isomers in vitro by rat-liver S9, cytosolic, and microsomal fractions following chronic ethanol ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tumorigenicity test of 1,3- and 1,8-dinitropyrene in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Carcinogenic Potential of 1,3-Dinitropyrene in Humans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dinitropyrene (1,3-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) identified in emissions from diesel engines, kerosene heaters, and gas burners.[1][2] It is also found in some carbon blacks and at low concentrations in ambient air.[2] The International Agency for Research on Cancer (IARC) has classified this compound as Group 2B, "possibly carcinogenic to humans" .[3][4][5] This classification is based on sufficient evidence of carcinogenicity in experimental animals, while data on its effects in humans are unavailable.[3] This document provides a comprehensive overview of the available scientific data, including animal carcinogenicity studies, genotoxicity, and mechanisms of action, to inform researchers and professionals in related fields.

Human Carcinogenicity Data

There are currently no epidemiological studies or case reports available to evaluate the carcinogenic risk of this compound in human populations.[2][3] All assessments of its potential human risk are therefore extrapolated from animal and in vitro studies.

Animal Carcinogenicity Studies

Sufficient evidence for the carcinogenicity of 1,3-DNP has been established in experimental animals.[3] Studies have demonstrated its ability to induce tumors in rats, although results in mice have been less consistent. The route of administration appears to be a critical factor in its tumorigenicity.

Key findings from animal studies include:

-

Oral Administration in Rats: Oral administration of 1,3-DNP to female weanling CD rats resulted in the development of leukemia and a significant increase in the incidence of pituitary carcinomas.[3]

-

Subcutaneous Injection in Rats: Subcutaneous injection in newborn CD rats led to the formation of malignant fibrous histiocytomas at the injection site.[3] Similar studies in male F344/DuCrj rats also induced sarcomas.[1]

-

Intraperitoneal Injection in Rats: Intraperitoneal injection in weanling female CD rats was also associated with carcinogenicity.[1][6]

-

Studies in Mice: Subcutaneous and intraperitoneal injection studies in mice did not demonstrate significant tumorigenicity.[3][7] For instance, a study on BALB/c mice showed no tumors at the injection site after 20 weekly subcutaneous inoculations.[7]

Data Presentation: Summary of Animal Carcinogenicity Studies

| Species/Strain | Route of Administration | Dosing Regimen | Duration | Key Findings (Tumor Type and Incidence) | Reference |

| Rat (CD) | Oral Gavage | 3 times/week for 4 weeks | 76-78 weeks | Leukemia (9% vs 0% in controls); Pituitary Carcinomas (34% vs 6% in controls). | King (1988), Imaida et al. (1991)[3] |

| Rat (CD) | Intraperitoneal Injection | 3 times/week for 4 weeks | 78 weeks | Leukemia, Mammary Tumors. | Imaida et al. (1991)[1] |

| Rat (Newborn CD) | Subcutaneous Injection | Once a week for 8 weeks (Total dose: 6.3 µmol) | Up to 67 weeks | Malignant fibrous histiocytomas at injection site. | Imaida et al. (1995)[1][3] |

| Rat (F344/DuCrj) | Subcutaneous Injection | 2 injections/week for 10 weeks | Up to 347 days | Sarcomas at injection site. | Ohgaki et al. (1984)[1] |

| Mouse (CD-1) | Intraperitoneal Injection | Injections on day 1, 8, and 15 after birth (Total dose: 200 nmol) | Up to 1 year | Not significantly tumorigenic. | Wislocki et al. (1986)[1][3] |

| Mouse (BALB/c) | Subcutaneous Injection | Once a week for 20 weeks (Total dose: 1 mg) | 60 weeks | No tumors at the injection site. | Otofuji et al. (1987)[1][7] |

Mechanistic and Genotoxicity Data

The carcinogenicity of 1,3-DNP is understood to be linked to its genotoxic properties, which are dependent on its metabolic activation to reactive intermediates that can damage DNA.

Metabolic Activation and DNA Adduct Formation

The primary mechanism for 1,3-DNP's genotoxicity involves the reduction of one of its nitro groups to form a reactive N-hydroxyarylamine.[3] This intermediate can be further converted, for example through O-acetylation, into a highly reactive metabolite that covalently binds to DNA, forming DNA adducts.[3] These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

While both 1,3-DNP and its isomer 1,8-DNP are metabolically activated, studies suggest differences in their pathways and potency. For instance, 1,3-DNP is reduced by a nitroreductase that transfers a single electron.[8] Some comparative studies have found that 1,8-DNP is more potent at forming DNA adducts than 1,3-DNP.[8] The formation of DNA adducts is a critical initiating event in chemical carcinogenesis.[9]

Genotoxicity

1,3-DNP has demonstrated potent mutagenic activity in various in vitro systems.

-

Bacterial Assays: It is a potent mutagen in the Salmonella typhimurium microsome assay, inducing frameshift mutations.[7] The activating enzymes responsible for its mutagenicity are present within the bacteria themselves.[3]

-

Mammalian Cells: 1,3-DNP is mutagenic in several mammalian cell systems.[3] It has been shown to induce chromosomal aberrations in Chinese hamster lung (CHL) cells and micronuclei in V79 cells.[1][3][10] However, one study reported that it did not cause cell transformation in BALB/c 3T3 cells.[3]

-

Other Systems: It did not induce gene conversion in yeast.[2][3]

Cellular and Molecular Effects

Recent research has begun to explore the broader cellular responses to 1,3-DNP exposure.

-

Oxidative Stress: Both 1,3-DNP and 1,8-DNP have been shown to increase levels of reactive oxygen species (ROS) in human bronchial epithelial cells, leading to oxidative DNA damage.[8]

-

DNA Damage Response (DDR) and Cell Death: In some cell lines, such as mouse hepatoma Hepa1c1c7 cells, 1,3-DNP can induce a mixture of apoptotic and necrotic cell death.[8] This cytotoxic effect may be linked to the induction of an unfolded protein response (UPR) and endoplasmic reticulum (ER)-stress.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of carcinogenicity studies. Below are generalized protocols based on the cited animal experiments.

Protocol: Oral Gavage Carcinogenicity Study in Rats

-

Test System: Weanling female CD rats (approx. 3-4 weeks old). A control group receiving only the vehicle (e.g., dimethylsulfoxide, DMSO) is run in parallel.

-

Compound Preparation: this compound is dissolved in a suitable vehicle like DMSO to achieve the desired concentration for administration.

-

Administration: The test compound is administered via oral gavage. A typical regimen involves dosing three times per week for a period of four weeks.[1][3]

-

Observation Period: Animals are housed under standard conditions and monitored for their entire lifespan or a predetermined study length (e.g., 76-78 weeks).[1][3] Monitoring includes regular body weight measurements, clinical observations for signs of toxicity, and palpation for tumor masses.

-

Necropsy and Histopathology: At the end of the study, or when animals become moribund, a full necropsy is performed. All major organs and any observed lesions are collected, fixed in formalin, processed, and embedded in paraffin. Tissues are sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically by a qualified pathologist to identify and classify tumors.

-

Statistical Analysis: Tumor incidence in the treated group is compared to the control group using appropriate statistical methods, such as the Chi-square test.[6]

Protocol: Subcutaneous Injection in Newborn Rats

-

Test System: Newborn female CD rats (within 24 hours of birth).[11]

-

Administration: The test compound, dissolved in DMSO, is injected subcutaneously into the suprascapular region. The protocol may involve repeated injections, such as once a week for eight weeks.[3]

-

Observation and Analysis: The protocol for long-term observation, necropsy, and histopathological analysis is similar to the oral gavage study, with a particular focus on the injection site for local tumor development.

Conclusion and Overall Evaluation

The available scientific evidence provides a strong basis for considering this compound a potential human carcinogen. While direct evidence in humans is lacking, the data from animal studies are compelling, showing that 1,3-DNP can induce various types of tumors in rats.[3]

The genotoxic mechanism, involving metabolic activation to DNA-reactive species, is well-supported by in vitro data.[2][3][8] 1,3-DNP is a potent mutagen in bacterial and mammalian cell systems, capable of causing DNA damage and chromosomal aberrations.[3][10]

Based on the sufficient evidence of carcinogenicity in animals, the IARC has classified this compound in Group 2B: "possibly carcinogenic to humans" .[3] This classification underscores the need to minimize human exposure and highlights the compound as a subject for continued research, particularly regarding its presence in the environment and the precise mechanisms of its toxic and carcinogenic effects.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. This compound (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]

- 3. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | C16H8N2O4 | CID 53230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. monographs.iarc.who.int [monographs.iarc.who.int]

- 6. healtheffects.org [healtheffects.org]

- 7. Tumorigenicity test of 1,3- and 1,8-dinitropyrene in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms linked to differences in the mutagenic potential of this compound and 1,8-dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genotoxicity of 1,3- and 1,6-dinitropyrene: induction of micronuclei in a panel of mammalian test cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism and biological effects of nitropyrene and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 1,3-Dinitropyrene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dinitropyrene (1,3-DNP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion products, is a potent mutagen and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer. Its toxicity is primarily driven by its metabolic activation to reactive intermediates that form covalent adducts with DNA, leading to mutations and initiating carcinogenesis. This technical guide provides a comprehensive overview of the core mechanism of action of 1,3-DNP, detailing its metabolic activation, DNA adduct formation, and the subsequent cellular signaling pathways that determine cell fate. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the toxicology of nitro-PAHs and developing strategies for risk assessment and mitigation.

Metabolic Activation of this compound

The genotoxicity of 1,3-DNP is contingent upon its metabolic activation to electrophilic intermediates capable of reacting with cellular macromolecules, particularly DNA. This activation is a multi-step process involving both Phase I and Phase II metabolic enzymes.

Nitroreduction: The Primary Activation Pathway

The initial and rate-limiting step in the activation of 1,3-DNP is the reduction of one of its nitro groups to form N-hydroxyarylamine. This process is catalyzed by a variety of cytosolic and microsomal nitroreductases.[1] While 1,3-DNP can be reduced by a single-electron transferring nitroreductase, this is a key distinction from other isomers like 1,8-DNP which are reduced by two-electron transferring enzymes.[2]

Cytosolic Nitroreductases: Enzymes such as xanthine oxidase can catalyze the nitroreduction of dinitropyrenes.[3][4] Studies have shown that cytosolic fractions from rat liver can enhance the mutagenicity of 1,3-DNP, suggesting a significant role for these enzymes in its activation.[5]

Microsomal Nitroreductases: Cytochrome P450 (CYP) enzymes, particularly in the liver, are also involved in the metabolism of nitro-PAHs. While some CYP enzymes can contribute to detoxification through ring oxidation, they can also participate in nitroreduction, contributing to the formation of reactive intermediates.[2]

The product of this initial reduction is 1-nitro-3-nitrosopyrene, which is further reduced to the highly reactive N-hydroxy-1-amino-3-nitropyrene.

Phase II Metabolism: Esterification to a Potent Mutagen

The N-hydroxyarylamine intermediate can undergo further activation through Phase II metabolism, specifically O-esterification by acetyl-CoA dependent acetyltransferases. This results in the formation of an N-acetoxyarylamine, a highly unstable and electrophilic species that readily reacts with DNA.[4] The requirement of this esterification step for mutagenicity has been demonstrated in bacterial strains deficient in this enzyme.

Detoxification Pathways

Concurrent with activation, 1,3-DNP and its metabolites can undergo detoxification. Microsomal fractions have been shown to deactivate the mutagenicity of 1,3-DNP, likely through oxidative metabolism of the pyrene ring, leading to the formation of phenols and dihydrodiols that are more readily excreted.[5][6] Phase II enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) can also conjugate these oxidized metabolites, further facilitating their elimination.[7]

DNA Adduct Formation

The ultimate carcinogenic and mutagenic effects of 1,3-DNP are a direct consequence of the covalent binding of its reactive metabolites to DNA, forming DNA adducts.

The Major DNA Adduct: N-(deoxyguanosin-8-yl)-1-amino-3-nitropyrene

The primary DNA adduct formed by 1,3-DNP is N-(deoxyguanosin-8-yl)-1-amino-3-nitropyrene. This adduct is formed by the reaction of the electrophilic N-acetoxyarylamine with the C8 position of guanine residues in DNA.[4][8] The formation of this adduct distorts the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations.

Cellular Signaling Pathways and Toxicological Outcomes

The cellular response to 1,3-DNP-induced DNA damage and other cellular stresses is complex and involves the activation of multiple signaling pathways that can lead to cell cycle arrest, DNA repair, or programmed cell death (apoptosis).

DNA Damage Response (DDR)

The presence of bulky DNA adducts triggers the DNA Damage Response (DDR) pathway. Key sensor proteins such as ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related) are activated and, in turn, phosphorylate downstream effector kinases like Chk1 and Chk2.[2] This signaling cascade leads to the activation of the tumor suppressor protein p53.

p53-Mediated Apoptosis

Activated p53 plays a central role in orchestrating the cellular response to 1,3-DNP. p53 can induce cell cycle arrest to allow time for DNA repair. However, in the face of extensive damage, p53 translocates to the nucleus and transcriptionally activates pro-apoptotic genes, including Bax and PUMA.[2][6] This shifts the balance towards apoptosis. The p53-dependent apoptosis induced by 1,3-DNP is inhibited by pifithrin-α, a transcriptional inhibitor of p53.[2][6]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

This compound has been shown to induce endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR).[2][6] This is characterized by the increased expression of UPR-related genes such as ATF4, CHOP, and the splicing of XBP1 mRNA.[2] Prolonged ER stress can trigger apoptosis, and there is evidence of crosstalk between the UPR and the p53 pathway in 1,3-DNP-induced cell death.[6][9]

Oxidative Stress

The metabolism of 1,3-DNP can generate reactive oxygen species (ROS), leading to oxidative stress.[2][6] This is evidenced by increased levels of oxidative DNA damage markers such as 8-hydroxy-2'-deoxyguanosine (8-OHdG).[10] Oxidative stress can contribute to apoptosis and also activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant and detoxification enzymes as a protective response.[11][12]

Caspase Cascade Activation and Apoptosis Execution

The convergence of the p53, ER stress, and oxidative stress pathways on the apoptotic machinery leads to the activation of the caspase cascade. Initiator caspases, such as caspase-9, are activated, which in turn cleave and activate effector caspases, most notably caspase-3.[13] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical features of apoptosis.[13]

Data Presentation

Table 1: Mutagenicity of this compound in Salmonella typhimurium TA98

| Concentration (nmol/plate) | Revertant Colonies (without S9) | Revertant Colonies (with S9) | Reference |

| 0.01 | 150 | 50 | [5] |

| 0.1 | 1200 | 400 | [5] |

| 1.0 | 8000 | 2500 | [5] |

Note: The mutagenicity of 1,3-DNP is significantly reduced in the presence of rat liver S9 mix, indicating a role for mammalian detoxification enzymes.[14]

Table 2: Genotoxicity of this compound in Mammalian Cells

| Cell Line | Assay | Endpoint | Result | Concentration | Reference |

| V79 | Micronucleus Assay | Micronuclei Induction | Positive | >1 µg/mL | [15] |

| Hepa1c1c7 | Apoptosis Assay | Apoptosis/Necrosis | Positive | ≥3 µM | [2] |

| BEAS-2B | DNA Adducts (32P-postlabelling) | Adduct Formation | Negative | Up to 30 µM | [2] |

Experimental Protocols

Salmonella Mutagenicity Assay (Ames Test)

This protocol is adapted from the OECD 471 guideline and is suitable for assessing the mutagenic potential of this compound.[5]

-

Bacterial Strains: Salmonella typhimurium strain TA98 is recommended due to its sensitivity to frameshift mutagens like 1,3-DNP.

-

Preparation of Test Substance: Dissolve 1,3-DNP in dimethyl sulfoxide (DMSO) to create a stock solution. Prepare serial dilutions to achieve the desired concentrations.

-

Metabolic Activation: Prepare a rat liver S9 fraction (from Aroclor 1254-induced rats) with a cofactor solution (NADP+ and glucose-6-phosphate).

-

Plate Incorporation Assay:

-

To a sterile tube, add 0.1 mL of an overnight culture of TA98, 0.1 mL of the 1,3-DNP test solution, and 0.5 mL of S9 mix (for assays with metabolic activation) or phosphate buffer (for assays without).

-

Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) and vortex briefly.

-

Pour the mixture onto a minimal glucose agar plate and allow it to solidify.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.

³²P-Postlabelling Assay for DNA Adducts

This sensitive method is used to detect bulky DNA adducts formed by 1,3-DNP.[3][4]

-

DNA Isolation: Isolate genomic DNA from cells or tissues treated with 1,3-DNP using standard phenol-chloroform extraction or a commercial kit.

-

DNA Digestion: Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducts.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducts by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting of the excised spots. The level of adducts is expressed as relative adduct labeling (RAL).

In Vitro Micronucleus Assay

This assay assesses the clastogenic and aneugenic potential of 1,3-DNP by detecting the formation of micronuclei in cultured mammalian cells.[15][16]

-

Cell Culture: Culture Chinese hamster V79 cells or another suitable cell line in appropriate medium.

-

Exposure: Treat the cells with various concentrations of 1,3-DNP for a period equivalent to 1.5-2 normal cell cycle lengths.

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.

-

Cell Harvesting and Staining: Harvest the cells by trypsinization, treat with a hypotonic solution, and fix in methanol:acetic acid. Drop the cell suspension onto clean microscope slides and stain with a DNA-specific dye such as Giemsa or DAPI.

-

Scoring: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per treatment group. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic effect.

Mandatory Visualizations

References

- 1. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 32P-postlabeling analysis of 1-nitropyrene-DNA adducts in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cc.ut.ee [cc.ut.ee]

- 6. Mechanisms linked to differences in the mutagenic potential of this compound and 1,8-dinitropyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pure.psu.edu [pure.psu.edu]

- 12. In vitro micronucleus assay with Chinese hamster V79 cells - results of a collaborative study with in situ exposure to 26 chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of dinitropyrene mutagenicity in vitro and in vivo using Salmonella typhimurium and the intrasanguinous host-mediated assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

The Discovery of 1,3-Dinitropyrene: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinitropyrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant attention in the scientific community due to its potent mutagenic and carcinogenic properties. Initially identified as an environmental contaminant, its discovery and subsequent research have provided valuable insights into the mechanisms of chemical carcinogenesis and the metabolic activation of nitroaromatics. This technical guide delves into the historical discovery of this compound, detailing the early synthetic methods, characterization data, and the elucidation of its biological activities.

Early Discovery and Synthesis

While the widespread environmental presence of dinitropyrenes was largely recognized in the early 1980s with their detection in diesel exhaust particulates and carbon black, the synthesis of nitrated pyrene derivatives dates back earlier. The direct nitration of pyrene typically yields a mixture of isomers, with 1-nitropyrene being a major product. Further nitration of 1-nitropyrene produces a mixture of dinitropyrene isomers, including 1,3-, 1,6-, and 1,8-dinitropyrene.

A significant advancement in obtaining pure isomers came from the work of Hashimoto and Shudo in 1984, who developed a method to prepare uncontaminated dinitropyrene isomers. Their approach involved the synthesis from corresponding diaminopyrenes, allowing for the isolation of specific isomers for detailed study.

Experimental Protocols

Synthesis of this compound from 1,3-Diaminopyrene (Adapted from Hashimoto and Shudo, 1984)

This method provides a pathway to synthesize this compound from its corresponding diamine precursor, ensuring a high purity of the final product.

Materials:

-

1,3-Diaminopyrene

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) oxide (Cu₂O)

-

Sodium hypophosphite (NaH₂PO₂)

-

Ethanol

-

Dimethylformamide (DMF)

Procedure:

-

Diazotization: 1,3-Diaminopyrene is dissolved in a mixture of hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. This reaction forms the corresponding bis(diazonium) salt.

-

Sandmeyer-type Reaction: In a separate flask, a solution of copper(I) oxide in hydrochloric acid is prepared. The cold bis(diazonium) salt solution is then slowly added to this copper catalyst solution. Nitrogen gas is evolved, and the diazonium groups are replaced by nitro groups.

-

Reduction of Diazonium Group (alternative): As an alternative to the Sandmeyer reaction for the removal of one amino group to yield a mono-nitro compound, the diazonium salt can be treated with a reducing agent like sodium hypophosphite.

-

Purification: The crude this compound is collected by filtration, washed with water, and then purified by column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexane and dichloromethane). Further purification can be achieved by recrystallization from a solvent such as ethanol or a mixture of benzene and methanol.

Characterization Data

The unambiguous identification of this compound and its isomers was crucial for subsequent toxicological studies. Early characterization relied on a combination of spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₈N₂O₄ | General Chemical Knowledge |

| Molecular Weight | 292.25 g/mol | General Chemical Knowledge |

| Appearance | Light brown needles | [1] |

| ¹H NMR (DMSO-d₆) | See original publications for detailed spectra | (Kaplan, 1981; Paputa-Peck et al., 1983) |

| ¹³C NMR (DMSO-d₆) | See original publications for detailed spectra | (Kaplan, 1981; Paputa-Peck et al., 1983) |

| Mass Spectrometry (EI) | m/z 292 (M⁺) | [1] |

Biological Activity and Metabolic Activation

The discovery of dinitropyrenes in environmental samples spurred intensive research into their biological effects. This compound was identified as a potent mutagen in bacterial assays, such as the Ames test, often exhibiting direct-acting mutagenicity without the need for metabolic activation by liver extracts (S9).[2]

Subsequent studies in animal models revealed its carcinogenicity. For instance, subcutaneous injection in rats led to the development of sarcomas at the injection site.[3][4]

The mechanism of its genotoxicity was elucidated through studies on its metabolic activation. The primary pathway involves the reduction of one of the nitro groups to a reactive N-hydroxy arylamine intermediate. This intermediate can be further activated by O-acetylation to form a highly reactive species that readily binds to DNA, forming DNA adducts and leading to mutations.[3]

Signaling Pathway

Caption: Metabolic activation pathway of this compound leading to carcinogenesis.

Conclusion

The historical research on this compound exemplifies the journey from environmental detection to the elucidation of its carcinogenic mechanisms. The development of specific synthetic routes for pure isomers was a critical step that enabled accurate toxicological assessment. The understanding of its metabolic activation pathway, primarily through nitroreduction, has been fundamental to the broader field of nitro-PAH toxicology. This knowledge continues to inform risk assessment for environmental pollutants and provides a basis for further research in carcinogenesis and drug development, particularly in the context of DNA-damaging agents.

References

- 1. Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Modular Strategy for the Synthesis of Dothideopyrones E and F, Secondary Metabolites from an Endolichenic Fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies [mdpi.com]

- 4. Preparation of Pure Isomers of Dinitropyrenes [jstage.jst.go.jp]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1,3-Dinitropyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinitropyrene (1,3-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern. It is formed from the atmospheric nitration of pyrene, a product of incomplete combustion of organic materials, and is found in diesel exhaust and airborne particulate matter.[1] Due to its potent mutagenic and carcinogenic properties, sensitive and reliable analytical methods are crucial for its detection and quantification in various environmental matrices to assess human exposure and environmental impact.[2][3]

This document provides detailed application notes and protocols for the analysis of this compound, focusing on chromatographic techniques. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in environmental monitoring, toxicology studies, and drug development processes where the detection of this compound is critical.

Data Presentation: Quantitative Performance of Analytical Methods

The following tables summarize the quantitative performance data for the detection of this compound and related nitro-PAHs using various analytical techniques. This data is essential for selecting the most appropriate method based on the required sensitivity, precision, and accuracy.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) | Precision (%RSD) | Reference |

| HPLC with Electrochemical Detection | This compound, 1,6-Dinitropyrene, 1,8-Dinitropyrene, 1-Nitropyrene | ca. 20 pg | Not Reported | >0.999 | Not Reported | Not Reported | [4] |

| HPLC with Chemiluminescence Detection | This compound, 1,6-Dinitropyrene, 1,8-Dinitropyrene, 1-Nitropyrene | 1 fmol (0.29 ng) | Not Reported | Not Reported | Not Reported | Not Reported | [5] |

| HPLC-FLD/DAD | Aromatic Hydrocarbons (general) | 2 - 70 µg/L | 6 - 210 µg/L | Not Reported | Not Reported | Not Reported | [6] |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) | Precision (%RSD) | Reference |

| GC-MS/MS (MRM) | Nitro-PAHs | 1 - 5 pg | Not Reported | Not Reported | Not Reported | Not Reported | [7] |

| GC-MS/MS | 18 PAHs in Soil (using QuEChERS) | Not Reported | Not Reported | >0.99 | 85.0 - 106.7 | 0.3 - 2.8 | [8] |

| GC-MS with Negative Chemical Ionization | This compound | 0.53 pg | Not Reported | Not Reported | Not Reported | 1.4 - 3.7 | [1] |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols cover sample preparation, instrumental analysis, and quality control.

Protocol 1: Analysis of this compound in Air Particulate Matter by GC-MS/MS

This protocol describes the extraction and analysis of this compound from air particulate matter collected on filters, utilizing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for sensitive and selective detection.

1. Sample Preparation: Ultrasonic Extraction

-

Materials:

-

Air particulate filter sample

-

Toluene, HPLC grade

-

Sonicator bath

-

Centrifuge and centrifuge tubes (50 mL)

-

Rotary evaporator or nitrogen evaporator

-

Glass vials (2 mL) with PTFE-lined caps

-

-

Procedure:

-

Cut a portion of the air particulate filter and place it into a 50 mL centrifuge tube.

-

Add 20 mL of toluene to the tube.

-

Place the tube in a sonicator bath and sonicate for 30 minutes.

-

Centrifuge the tube at 3000 rpm for 10 minutes to pellet the filter debris.

-

Carefully decant the supernatant (extract) into a clean flask.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Transfer the concentrated extract to a 2 mL glass vial for GC-MS/MS analysis.

-

2. Instrumental Analysis: GC-MS/MS

-

Instrumentation:

-

Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

-

Capillary column suitable for PAH analysis (e.g., Agilent DB-5ms).

-

-

GC Conditions (example):

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Program: 80°C (hold 1 min), ramp to 300°C at 10°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS/MS Conditions (MRM Mode):

-

Ionization Mode: Electron Ionization (EI)

-

Source Temperature: 230°C

-

MRM Transitions for this compound (C₁₆H₈N₂O₄, MW: 292.25):

-

Precursor Ion (m/z): 292.1

-

Product Ions (m/z): 246.1, 216.1 (quantifier and qualifier)

-

-

Collision energy and other MS parameters should be optimized for the specific instrument.

-

3. Quality Control:

-

Method Blank: Analyze a blank filter extract to check for contamination.

-

Spiked Sample: Spike a blank filter with a known amount of 1,3-DNP standard to determine recovery.

-

Calibration: Prepare a series of calibration standards of 1,3-DNP in toluene to generate a calibration curve for quantification.

Protocol 2: Analysis of this compound in Soil by HPLC with Fluorescence Detection (Post-Column Reduction)

This protocol details the extraction of this compound from soil samples using the QuEChERS method, followed by HPLC analysis with online reduction and fluorescence detection. The nitro group is reduced to a fluorescent amino group for enhanced sensitivity.

1. Sample Preparation: QuEChERS Extraction

-

Materials:

-

Soil sample, homogenized and sieved

-

Acetonitrile, HPLC grade

-

QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)

-

Dispersive SPE (dSPE) cleanup tubes (e.g., containing PSA and C18 sorbents)

-

Centrifuge and centrifuge tubes (50 mL)

-

Vortex mixer

-

-

Procedure:

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 30 seconds.

-

Add 15 mL of acetonitrile and vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts to the tube.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE cleanup tube.

-

Vortex the dSPE tube for 30 seconds.

-

Centrifuge at 10000 rpm for 2 minutes.

-

Transfer the cleaned extract into a vial for HPLC analysis.

-

2. Instrumental Analysis: HPLC-FLD (with online reduction)

-

Instrumentation:

-

High-Performance Liquid Chromatograph with a fluorescence detector.

-

Online reduction column (e.g., packed with a Pt/Rh catalyst).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

-

HPLC Conditions (example):

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water mixture.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

-

Online Reduction:

-

The eluent from the analytical column passes through the reduction column where the nitro groups of 1,3-DNP are converted to amino groups.

-

-

Fluorescence Detection:

-

Excitation Wavelength: ~370 nm

-

Emission Wavelength: ~430 nm (optimized for the resulting aminopyrene).

-

3. Quality Control:

-

Method Blank: Analyze a blank soil sample to assess background levels.

-

Matrix Spike: Spike a blank soil sample with a known concentration of 1,3-DNP standard to evaluate matrix effects and recovery.

-

Calibration: Construct a calibration curve using 1,3-DNP standards prepared in a blank soil extract to account for matrix effects.

Immunoassays and Biosensors

While highly specific commercial ELISA kits or fully developed biosensors for this compound are not widely available at present, the principles of these techniques offer promising avenues for future development.

-

Immunoassays (ELISA): The development of a competitive ELISA for 1,3-DNP would involve synthesizing a 1,3-DNP-protein conjugate for coating microplate wells and generating specific antibodies against 1,3-DNP. The sample containing 1,3-DNP would compete with the coated antigen for antibody binding, and the signal would be inversely proportional to the concentration of 1,3-DNP. ELISA kits for other nitroaromatic compounds and pyrene metabolites are commercially available, suggesting the feasibility of this approach.[9][10]

-

Biosensors: Aptamer-based biosensors are a potential platform for the detection of 1,3-DNP.[2][11] This would involve the in vitro selection of DNA or RNA aptamers that bind to 1,3-DNP with high affinity and specificity. These aptamers could then be integrated into various transducer platforms (e.g., electrochemical, optical) to generate a measurable signal upon binding to the target molecule.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical protocols described above.

References

- 1. unitedchem.com [unitedchem.com]

- 2. aptamergroup.com [aptamergroup.com]

- 3. benchchem.com [benchchem.com]

- 4. Determination of 1,3-, 1,6-, 1,8-dinitropyrene and 1-nitropyrene in airborne particulate by column liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of 1-nitropyrene in air particulate matter standard reference materials by using two-dimensional high performance liquid chromatography with online reduction and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. gcms.cz [gcms.cz]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Nitrotyrosine ELISA Kit (ab210603) | Abcam [abcam.com]

- 10. bioventix.com [bioventix.com]

- 11. Modeling a synthetic aptamer-based riboswitch biosensor sensitive to low hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) concentrations | PLOS One [journals.plos.org]

Application Note: Quantification of 1,3-Dinitropyrene in Soil using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Audience: Researchers, scientists, and environmental analysis professionals.

Introduction

1,3-Dinitropyrene (1,3-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental concern due to its potent mutagenic and potential carcinogenic properties.[1][2] It is often found in emissions from diesel engines and other combustion sources, leading to its accumulation in soil and airborne particulate matter.[1] Accurate and sensitive quantification of 1,3-DNP in complex matrices like soil is crucial for environmental monitoring and risk assessment.

This application note details a robust method for the quantification of this compound in soil samples. The protocol employs ultrasonic extraction, a multi-stage cleanup procedure, and analysis by High-Performance Liquid Chromatography (HPLC) coupled with a highly sensitive fluorescence detector following on-line catalytic reduction.

Principle

The method is based on the extraction of 1,3-DNP from the soil matrix using an organic solvent. The resulting extract is subjected to a comprehensive cleanup process involving column chromatography to remove interfering compounds. The purified fraction is then analyzed by a reverse-phase HPLC system. For enhanced sensitivity, the dinitro-compounds are passed through an on-line catalyst column post-separation, which reduces them to their highly fluorescent diamino-derivatives.[3] These derivatives are then detected by a fluorescence detector, allowing for quantification at trace levels.

Apparatus and Materials

-

HPLC System: A system equipped with a pump, autosampler, column oven, and fluorescence detector.

-

On-line Reduction Column: A catalyst column packed with platinum and rhodium-coated alumina (5 µm) for the reduction of dinitropyrenes.[3]

-

Analytical Column: Polymeric-type Octadecylsilyl (ODS) C18 column.

-

Extraction: Ultrasonic bath, mechanical shaker.

-

Evaporation: Rotary evaporator or nitrogen evaporator.

-

Glassware: Volumetric flasks, centrifuge tubes, chromatography columns.

-

Chemicals: this compound standard, HPLC-grade solvents (dichloromethane, hexane, acetonitrile, water), Sodium Sulfate (anhydrous), Silica Gel for column chromatography.

Experimental Protocols

-

Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.[4]

This multi-stage process is critical for isolating 1,3-DNP from the complex soil matrix.

-

Soil Preparation: Air-dry the soil sample, remove any large debris (stones, roots), and sieve to achieve a uniform particle size.

-

Extraction:

-

Weigh approximately 10 g of the prepared soil into a centrifuge tube.

-

Add a suitable extraction solvent, such as dichloromethane.[5]

-

Extract the sample using an ultrasonic bath for approximately 30 minutes.[6][7]

-

Centrifuge the sample and carefully decant the supernatant (the extract). Repeat the extraction process two more times with fresh solvent.

-

Combine the extracts and pass them through anhydrous sodium sulfate to remove any residual water.

-

-

Concentration: Reduce the volume of the combined extracts using a rotary evaporator or a gentle stream of nitrogen.

-

Cleanup - Stage 1 (Silica Gel Chromatography):

-

Pack a glass column with silica gel slurried in hexane.

-

Load the concentrated extract onto the column.

-

Elute the column with solvents of increasing polarity (e.g., hexane, hexane:dichloromethane mixtures) to separate fractions.[5]

-

Collect the fraction containing the dinitropyrenes, as determined by prior calibration with standards.

-

-

Cleanup - Stage 2 (Preparative HPLC):

-

For enhanced purity, the collected fraction can be further purified using preparative HPLC with monomeric and polymeric ODS columns.[3] This step effectively removes closely eluting interfering compounds.

-

-

Final Preparation: Evaporate the final purified fraction to dryness and reconstitute the residue in a known volume of mobile phase.[4] Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[4]